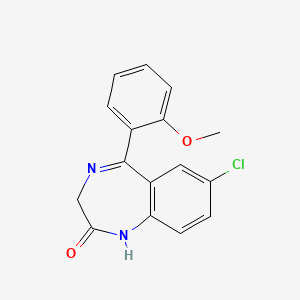
7-Chloro-5-(2-methoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-5-(2-methoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is notable for its unique chemical structure, which contributes to its specific pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-methoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Formation of the Benzodiazepine Ring: This involves cyclization reactions, often using reagents such as phosphorus oxychloride or other dehydrating agents.
Chlorination and Methoxylation:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
7-Chloro-5-(2-methoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, which may have different pharmacological properties.
科学研究应用
7-Chloro-5-(2-methoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and related disorders.
Industry: Utilized in the development of new pharmaceuticals.
作用机制
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its potent sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-5-(2-methoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for the GABA receptor. This results in distinct pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines.
属性
CAS 编号 |
3023-44-7 |
|---|---|
分子式 |
C16H13ClN2O2 |
分子量 |
300.74 g/mol |
IUPAC 名称 |
7-chloro-5-(2-methoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-14-5-3-2-4-11(14)16-12-8-10(17)6-7-13(12)19-15(20)9-18-16/h2-8H,9H2,1H3,(H,19,20) |
InChI 键 |
VMRHOEBUTQIEKP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=NCC(=O)NC3=C2C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


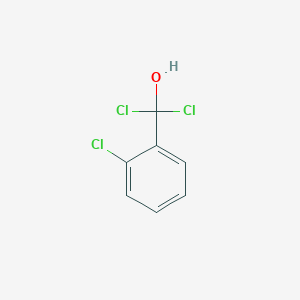
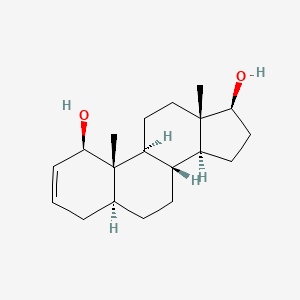
![L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-](/img/structure/B13821675.png)
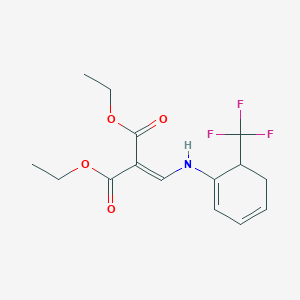
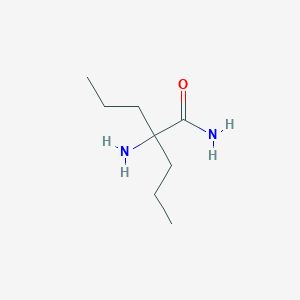
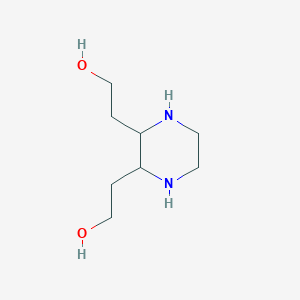
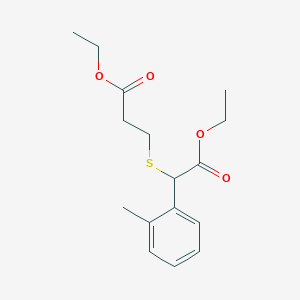


![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821731.png)
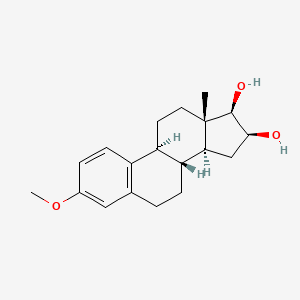
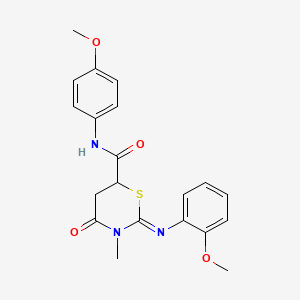
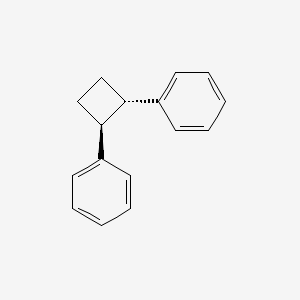
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B13821740.png)
